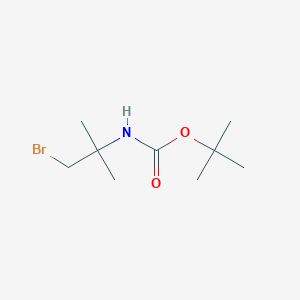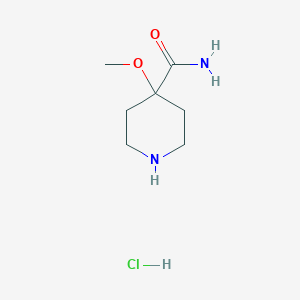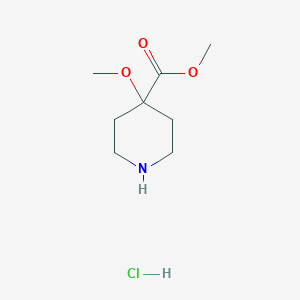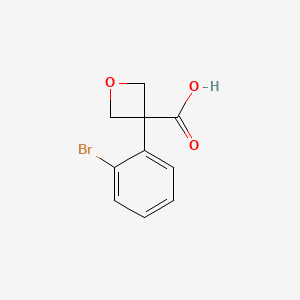
Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate
Übersicht
Beschreibung
Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate (CAS# 1363166-24-8) is a useful research chemical . It is also known by other names such as 1-(tert-Butyl) 3-ethyl 3-isopropylpiperidine-1,3-dicarboxylate and 1,3-Piperidinedicarboxylic acid, 3-(1-methylethyl)-, 1-(1,1-dimethylethyl) 3-ethyl ester .
Molecular Structure Analysis
The molecular weight of this compound is 299.41 g/mol and its molecular formula is C16H29NO4 . The IUPAC name is 1-O-tert-butyl 3-O-ethyl 3-propan-2-ylpiperidine-1,3-dicarboxylate . The InChI is InChI=1S/C16H29NO4/c1-7-20-13(18)16(12(2)3)9-8-10-17(11-16)14(19)21-15(4,5)6/h12H,7-11H2,1-6H3 .
Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 356.7±35.0 ℃ . The compound has a predicted density of 1.034±0.06 g/cm^3 . It has a complexity of 386 and a topological polar surface area of 55.8 . The compound has 4 hydrogen bond acceptors and 0 hydrogen bond donors . It has 6 rotatable bonds .
Wirkmechanismus
The mechanism of action of Boc-IPC is not fully understood. However, it is known that it acts as a catalyst in the synthesis of various organic compounds, as well as in the synthesis of polymers and other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of Boc-IPC are not well understood. However, it is known that it is a relatively nontoxic compound and has no known adverse effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Boc-IPC in laboratory experiments include its low cost, its low toxicity, and its ability to act as a catalyst in the synthesis of various organic compounds. However, there are some limitations to using Boc-IPC in laboratory experiments. It is not a very stable compound and can be easily destroyed by light or heat. In addition, it can be difficult to separate Boc-IPC from its by-products.
Zukünftige Richtungen
The future directions for the use of Boc-IPC include the development of more efficient and cost-effective methods for its synthesis and the development of new methods for its use in the synthesis of various organic compounds. In addition, further research is needed to better understand its biochemical and physiological effects. Other future directions include the development of new methods for the separation of Boc-IPC from its by-products, as well as the development of new methods for its use in the synthesis of polymers and other materials.
Wissenschaftliche Forschungsanwendungen
Boc-IPC is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals and other compounds. It is also used in the synthesis of polymers and other materials. In addition, Boc-IPC is used in the synthesis of peptides and proteins, as well as in the synthesis of other organic compounds.
Eigenschaften
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-propan-2-ylpiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4/c1-7-20-13(18)16(12(2)3)9-8-10-17(11-16)14(19)21-15(4,5)6/h12H,7-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZNSLKGLUNCCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[4-(pyrrolidin-1-ylmethyl)-1H-pyrazol-1-yl]ethyl}amine](/img/structure/B1470923.png)
![2,8-Dioxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B1470925.png)




![Pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester](/img/structure/B1470934.png)







